4-(3-ethyl-4-methoxybenzoyl)Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-ethyl-4-methoxybenzoyl)Benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzoyl group substituted with an ethyl and a methoxy group, along with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethyl-4-methoxybenzoyl)Benzonitrile typically involves the reaction of 3-ethyl-4-methoxybenzoyl chloride with benzonitrile in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethyl-4-methoxybenzoyl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-ethyl-4-methoxybenzoyl)Benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-ethyl-4-methoxybenzoyl)Benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzonitrile: Similar structure but lacks the ethyl and benzoyl groups.
4-ethylbenzonitrile: Similar structure but lacks the methoxy and benzoyl groups.
4-methoxybenzoyl chloride: Similar structure but lacks the nitrile group.
Uniqueness
4-(3-ethyl-4-methoxybenzoyl)Benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and ethyl groups, along with the benzoyl and nitrile functionalities, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(3-ethyl-4-methoxybenzoyl)benzonitrile |
InChI |
InChI=1S/C17H15NO2/c1-3-13-10-15(8-9-16(13)20-2)17(19)14-6-4-12(11-18)5-7-14/h4-10H,3H2,1-2H3 |
InChI Key |
ZAPUREPDFMEROM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.